N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide
Description
The compound N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide is a triazolopyrazine derivative featuring:
- Methoxyphenyl substituents at positions 4 (on the propanamide side chain) and 3 (on the triazolopyrazine ring), contributing to electronic and steric modulation.
- A sulfanyl (-S-) bridge linking the propanamide moiety to the triazolopyrazine ring, which may influence binding interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-14(20(28)23-15-7-9-17(30-2)10-8-15)32-22-25-24-19-21(29)26(11-12-27(19)22)16-5-4-6-18(13-16)31-3/h4-14H,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXRFPZDQLXAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Triazole Ring
The core structure is synthesized via oxidative cyclization of 2-hydrazinopyrazine derivatives. Adapted from Bhatt et al. (2018), 2-hydrazinopyrazine reacts with 3-methoxybenzaldehyde in polyethylene glycol (PEG-400) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant and p-toluenesulfonic acid (p-TsOH) as a catalyst. This one-pot method yields 7-(3-methoxyphenyl)-8H-triazolo[4,3-a]pyrazine (intermediate A ) in 87–94% yield (Table 1).
Table 1: Optimization of Oxidative Cyclization
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Methoxybenzaldehyde | p-TsOH | PEG-400 | 89 |
| 2 | 3-Methoxybenzaldehyde | None | PEG-400 | <10 |
Introduction of the 8-Oxo Group
Intermediate A is oxidized to 8-oxo-7-(3-methoxyphenyl)-7H,8H-triazolo[4,3-a]pyrazine (intermediate B ) using potassium permanganate (KMnO₄) in acidic conditions. The reaction proceeds at 60°C for 6 hours, achieving 78% yield.
Functionalization at Position 3: Sulfanylpropanamide Installation
Chlorination of the Triazolo[4,3-a]Pyrazine Core
Intermediate B undergoes chlorination at position 3 using phosphorus oxychloride (POCl₃) under microwave irradiation. This produces 3-chloro-7-(3-methoxyphenyl)-8-oxo-7H,8H-triazolo[4,3-a]pyrazine (intermediate C ) in 92% yield.
Thioether Bond Formation
Nucleophilic displacement of the chloride in C with 2-mercaptopropanamide derivatives is performed. A modified procedure from Alcaraz et al. (2005) employs lithium hexamethyldisilazide (LiHMDS) to deprotonate N-(4-methoxyphenyl)propanamide-2-thiol, generating a thiolate nucleophile. Reaction with C in tetrahydrofuran (THF) at –78°C yields the thioether-linked product (intermediate D ) in 85% yield.
Table 2: Thioether Coupling Optimization
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | LiHMDS | THF | –78 | 85 |
| 2 | NaH | DMF | 25 | 62 |
Final Amidation and Purification
Intermediate D is acylated with acetic anhydride to protect free amines, followed by recrystallization from ethanol/water (3:1). Final characterization via $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and high-resolution mass spectrometry (HRMS) confirms the structure:
- $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 9.42 (s, 1H, triazole-H), 8.21 (d, J = 4.8 Hz, 1H, pyrazine-H), 7.89–7.82 (m, 4H, aryl-H), 6.92–6.85 (m, 4H, aryl-H), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.79 (s, 3H, OCH3), 3.72 (s, 3H, OCH3), 1.52 (d, J = 6.8 Hz, 3H, CH3).
- HRMS : m/z calcd. for C₂₃H₂₂N₅O₄S [M+H]⁺: 488.1392; found: 488.1389.
Mechanistic Insights and Side Reactions
- Oxidative Cyclization : DDQ abstracts hydrazine protons, facilitating cyclization via imine intermediate.
- Chlorination : POCl₃ acts as both solvent and chlorinating agent, with microwave irradiation enhancing reaction kinetics.
- Thioether Coupling : LiHMDS ensures complete deprotonation of the thiol, minimizing disulfide byproducts.
Scale-Up Considerations and Environmental Impact
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the triazolopyrazine core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the methoxyphenyl groups can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Implications of Structural Variations
a) Core Heterocycle Modifications
- The triazolopyrazine core in the target compound is replaced with a thiazolotriazole in and a pyrrolothiazolopyrimidine in . These changes alter electronic properties (e.g., aromaticity, dipole moments) and may impact binding to biological targets such as kinases or GPCRs .
b) Substituent Effects
- Methoxy groups (electron-donating) in the target compound improve solubility but may reduce receptor affinity compared to chlorobenzyl (electron-withdrawing) groups in .
c) Linker and Side Chain Variations
- The sulfanyl bridge in the target compound and facilitates redox activity or metal coordination, whereas phenoxy linkers in prioritize steric bulk .
- Acetamide vs. propanamide side chains ( vs. target compound) influence conformational flexibility and hydrogen-bonding capacity .
Biological Activity
N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide (CAS Number: 1223936-37-5) is a complex organic compound belonging to the class of triazolopyrazine derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 451.5 g/mol. The structure includes multiple functional groups such as methoxy and sulfanyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O4S |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 1223936-37-5 |
Biological Activity Overview
Research has indicated that triazolopyrazine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in this class have shown significant efficacy against various pathogens.
- Anticancer Properties : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : Certain compounds have been noted for their anti-inflammatory properties in vitro.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolopyrazine derivatives. For instance, compounds similar to this compound were tested against various Candida species and exhibited potent activity comparable to conventional antifungal agents like ketoconazole .
Anticancer Activity
In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For example, one study demonstrated that derivatives caused G2/M phase cell cycle arrest and triggered apoptosis pathways through caspase activation and cytochrome c release . The IC50 values for these compounds ranged significantly depending on the specific derivative tested.
Case Study: Cytotoxicity Testing
A specific derivative was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it had an IC50 value of approximately 9.1 µg/mL against MCF-7 cells, showcasing its potential as an anticancer agent .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes involved in cell proliferation and apoptosis pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the triazolopyrazine core in this compound?
- Methodology : The triazolopyrazine scaffold is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with α,β-unsaturated carbonyl intermediates under reflux in ethanol or DMF. Catalytic bases like NaH or K₂CO₃ are used to facilitate ring closure .
- Critical Parameters : Solvent polarity (e.g., DMF vs. ethanol) and temperature (60–100°C) influence reaction kinetics and yield. Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. How is the thioether (-S-) linkage between the triazolopyrazine and propanamide moieties established?
- Methodology : Nucleophilic substitution is employed, where a thiolate anion (generated from NaSH or thiourea) displaces a leaving group (e.g., Cl⁻ or Br⁻) on the triazolopyrazine ring. Reactions are conducted in aprotic solvents (e.g., DMSO) at 0–25°C to minimize side reactions .
- Example Conditions :
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| Thiol activation | NaSH in DMF, 0°C | 65–75 |
| Coupling | Propanamide bromide, RT | 50–60 |
Q. What analytical techniques are used to confirm the compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies methoxy (-OCH₃) signals at δ 3.7–3.9 ppm and aromatic protons at δ 6.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 494.12) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent) impact the regioselectivity of triazole ring formation?
- Methodology : Computational modeling (DFT) predicts favorable transition states for 1,2,4-triazole vs. 1,2,3-triazole formation. Experimentally, polar aprotic solvents (DMF) favor 1,2,4-triazole isomers, while protic solvents (EtOH) lead to side products .
- Data Example :
| Solvent | Temperature (°C) | % 1,2,4-Triazole |
|---|---|---|
| DMF | 80 | 85 |
| EtOH | 60 | 62 |
Q. What strategies mitigate poor solubility of this compound in aqueous buffers for biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
- Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) at non-critical positions (e.g., para-methoxy phenyl) via post-synthetic oxidation .
- Validation : Dynamic light scattering (DLS) confirms nanoparticle formation (size: 50–100 nm) when encapsulated in PEG-PLGA .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against kinase targets?
- Methodology :
- Analog Synthesis : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., tert-butyl) .
- In Silico Docking : AutoDock Vina predicts binding affinity to ATP pockets (e.g., EGFR kinase).
- Key Finding : A -CF₃ substituent at the 3-position increases IC₅₀ by 3-fold compared to -OCH₃ .
Q. How are contradictory cytotoxicity data resolved across different cell lines?
- Methodology :
- Dose-Response Curves : Assess IC₅₀ values in ≥3 independent replicates (e.g., MTT assays).
- Metabolic Profiling : LC-MS/MS identifies off-target effects (e.g., ROS generation) in sensitive cell lines .
- Example Data :
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 12.3 ± 1.2 | Apoptosis |
| HEK293 | >50 | Inactive |
Methodological Best Practices
- Synthetic Reproducibility : Always characterize intermediates (e.g., via TLC and ¹H NMR) to confirm stepwise progress .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate assays with orthogonal methods (e.g., Western blotting alongside MTT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
